Lithium ricinoleate

Description

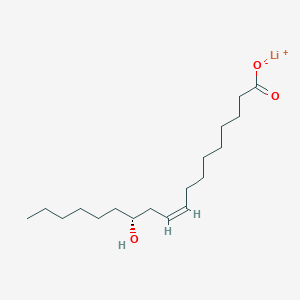

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUWNMEIDBHOF-DPMBMXLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCC(CC=CCCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-06-8 | |

| Record name | Lithium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, lithium salt (1:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U91620A33S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Lithium Ricinoleate from Ricinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of lithium ricinoleate from its precursor, ricinoleic acid. This document details the underlying chemistry, experimental protocols, and key reaction parameters, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is the lithium salt of ricinoleic acid, a naturally occurring 12-hydroxy unsaturated fatty acid derived from castor oil.[1] The unique structure of the ricinoleate molecule, featuring a hydroxyl group and a double bond, imparts valuable properties to its salt derivatives, making them of interest in various applications, including as catalysts and in the formulation of lubricants and greases. This guide focuses on the direct synthesis of this compound through the neutralization of ricinoleic acid with a lithium base.

Core Synthesis Pathway: Neutralization Reaction

The primary and most straightforward method for the synthesis of this compound is the acid-base neutralization reaction between ricinoleic acid and a lithium source, typically lithium hydroxide. The reaction proceeds via the proton transfer from the carboxylic acid group of the ricinoleate to the hydroxide ion, forming this compound and water as a byproduct.

Reaction Scheme:

This reaction is typically carried out in a suitable solvent to facilitate the interaction between the reactants.

Experimental Protocol

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound. This protocol is a representative example based on established chemical principles for the neutralization of fatty acids.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ricinoleic Acid (90%) | Technical | Sigma-Aldrich |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Fisher Scientific |

| Ethanol (95%) | Laboratory | VWR Chemicals |

| Deionized Water | - | - |

3.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum oven

3.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 29.8 g (0.1 mol) of ricinoleic acid.

-

Dissolution: To the flask, add 100 mL of 95% ethanol and stir the mixture at room temperature until the ricinoleic acid is completely dissolved.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 4.2 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water. Gentle heating may be applied to aid dissolution.

-

Reaction: Gently heat the ricinoleic acid solution to 60°C. Once the temperature is stable, add the lithium hydroxide solution dropwise to the flask over a period of 30 minutes using a dropping funnel.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60°C for 2 hours to ensure the neutralization is complete.

-

Isolation of Product: After 2 hours, remove the heat and allow the mixture to cool to room temperature. The this compound will precipitate out of the solution.

-

Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid with 50 mL of cold deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

-

Perform a final wash with 30 mL of cold ethanol.

-

-

Drying: Dry the purified this compound in a vacuum oven at 50°C for 12 hours or until a constant weight is achieved.

-

Characterization: The final product can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value |

| Reactants | |

| Ricinoleic Acid | 29.8 g (0.1 mol) |

| Lithium Hydroxide Monohydrate | 4.2 g (0.1 mol) |

| Reaction Conditions | |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield | 30.4 g |

| Expected Purity | >95% |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation in the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound from ricinoleic acid. By carefully controlling the reaction parameters as outlined, researchers can reliably produce this valuable compound for further investigation and application in various fields, including drug development and materials science. The provided experimental protocol and workflow diagrams serve as a practical resource for the successful laboratory-scale production of this compound.

References

An In-depth Technical Guide to C18H33LiO3 (Lithium Ricinoleate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C18H33LiO3 is identified as Lithium Ricinoleate.[1][2][3] It is the lithium salt of ricinoleic acid, an unsaturated omega-9 fatty acid.[4][5] Ricinoleic acid is the primary component of castor oil, derived from the seeds of the Ricinus communis plant.[4][6] While this compound is utilized industrially as a catalyst and in the manufacturing of lubricants, its biological activities and pharmacological implications are not extensively documented as a distinct entity.[5][7] However, by examining the well-established properties of its constituent components—ricinoleic acid and the lithium ion—we can infer its potential biological significance and explore avenues for future research.

This technical guide provides a comprehensive overview of this compound, including its synthesis, and discusses its potential biological activities by drawing parallels with the known effects of ricinoleic acid and lithium salts. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this and similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H33LiO3 | [1][2] |

| Molecular Weight | 304.4 g/mol | [1][2] |

| CAS Number | 15467-06-8 | [1][2] |

| Appearance | White to off-white paste | [1] |

| Synonyms | Lithium 12-hydroxy-9-octadecenoate, Ricinoleic acid lithium salt | [2][8] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of ricinoleic acid with a lithium source, typically lithium hydroxide.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ricinoleic acid

-

Lithium hydroxide

-

Aqueous medium (e.g., deionized water)

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reaction Setup: The reaction is typically carried out in an aqueous medium. The temperature is often elevated to just below the boiling point of water to facilitate the reaction.[9]

-

Neutralization: A stoichiometric amount of lithium hydroxide is added to the ricinoleic acid solution.[9] The pH of the mixture should be monitored to ensure complete neutralization.[9]

-

Purification: The resulting this compound can be purified by filtration to separate the solid product from the reaction medium.[9]

-

Drying: The purified product is then dried to remove residual water. This can be achieved through methods such as vacuum desiccation at a controlled temperature (e.g., 40°C).[9]

-

Optional Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[9]

Potential Biological Activities and Implications

While direct studies on the biological effects of this compound are scarce, the known pharmacology of its components suggests several potential areas of interest for research.

Implications of the Ricinoleic Acid Moiety

Ricinoleic acid is known to possess anti-inflammatory, analgesic, and antimicrobial properties.[10][11][12]

-

Anti-inflammatory and Analgesic Effects: Topical application of ricinoleic acid has been shown to have significant anti-inflammatory and analgesic effects, with mechanisms that may involve interactions with sensory neuropeptides.[10][13] Studies have demonstrated its efficacy in animal models of acute and subchronic inflammation.[10][13]

-

Antimicrobial Activity: Ricinoleic acid is effective in inhibiting the growth of various bacteria, viruses, yeasts, and molds.[4][6] This property makes it a candidate for topical treatments of skin infections.[4]

-

Wound Healing: The anti-inflammatory and moisturizing properties of ricinoleic acid may promote wound healing.[14][15]

Implications of the Lithium Ion

Lithium salts are well-established as mood stabilizers in the treatment of bipolar disorder.[1][16] The therapeutic actions of lithium are complex and involve multiple signaling pathways.

-

Inhibition of Glycogen Synthase Kinase 3β (GSK3β): One of the primary targets of lithium is the enzyme GSK3β.[17] Inhibition of GSK3β has downstream effects on various cellular processes, including neuroprotection and mood regulation.[1]

-

Modulation of Inositol Phosphatases: Lithium can also affect inositol signaling pathways, which are crucial for neurotransmission.[18]

-

Neuroprotective Effects: In addition to its mood-stabilizing properties, lithium has demonstrated neuroprotective effects in various experimental models.[17]

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be adapted to investigate the biological activities of this compound, based on studies of ricinoleic acid.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of compounds.

Experimental Protocol:

-

Animals: Male Swiss mice (25-30 g).

-

Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the mice.

-

Treatment: this compound, dissolved in a suitable vehicle, is administered topically or systemically at various doses prior to or after carrageenan injection. A control group receives the vehicle alone.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Experimental Protocol:

-

Microorganisms: A panel of relevant bacterial and fungal strains.

-

Preparation of Inoculum: The microorganisms are cultured overnight and then diluted to a standardized concentration.

-

Serial Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganisms.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data

As of the current literature, there is a lack of specific quantitative data (e.g., IC50, MIC values) for the biological activities of this compound. The data presented in Table 2 for ricinoleic acid can serve as a reference for designing future studies on this compound.

| Compound | Assay | Organism/Model | Result | Reference |

| Ricinoleic Acid | Carrageenan-induced paw edema | Mouse | 0.9 mg/mouse (topical) resulted in marked inhibition after 8 days of treatment | [10] |

| Ricinoleic Acid | Histamine-induced eyelid edema | Guinea-pig | 0.9 mg/guinea-pig (topical) showed significant inhibition after 8 days of treatment | [10] |

Future Directions and Conclusion

This compound presents an interesting subject for pharmacological research due to the combined properties of its constituent parts. The anti-inflammatory and antimicrobial potential of the ricinoleic acid moiety, coupled with the neuropharmacological effects of the lithium ion, suggests that this compound could be explored for a range of therapeutic applications, from topical anti-inflammatory agents to novel psychotropic drugs.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory, analgesic, antimicrobial, and neuropharmacological activities of this compound.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

References

- 1. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H33LiO3 | CID 23665644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. castoroil.in [castoroil.in]

- 5. Palmer Holland - this compound - Lithium Salts - Intermediate [products.palmerholland.com]

- 6. mdpi.com [mdpi.com]

- 7. Castor oil - Wikipedia [en.wikipedia.org]

- 8. nama-group.com [nama-group.com]

- 9. This compound | 15467-06-8 | Benchchem [benchchem.com]

- 10. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. health.com [health.com]

- 15. Castor Oil: 4 Benefits and Uses [healthline.com]

- 16. drugs.com [drugs.com]

- 17. Lithium salts -- simple but magic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Purifying Lithium Ricinoleate: A Technical Guide to Controlled Crystallization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallization process for the purification of lithium ricinoleate. While traditional recrystallization from a volatile solvent is a standard laboratory technique, the primary industrial method for purifying and structuring this compound involves a controlled in situ saponification and subsequent crystallization within a non-volatile oil medium. This process is fundamental to the manufacturing of high-performance lithium greases, where the precise crystalline structure of the lithium soap dictates the final product's rheological properties.

This document outlines the critical parameters, experimental protocols, and logical workflow for achieving a purified, well-defined crystalline network of this compound.

Overview of the Purification Process

The purification of this compound is intrinsically linked to its synthesis. The process involves a saponification reaction followed by a carefully controlled thermal cycle to induce crystallization. The goal is not to isolate the salt in a dry, powdered form, but rather to form a stable, fibrous, crystalline network within a liquid medium, effectively purifying the soap structure from amorphous, poorly formed phases and ensuring homogeneity.

The overall workflow can be summarized as follows:

Caption: Workflow for this compound Crystallization.

Experimental Protocols

The following sections detail the methodologies for the key stages of the process. The parameters are derived from established industrial practices for manufacturing lithium soaps, such as lithium 12-hydroxystearate, which shares a close chemical analogy with this compound.[1][2]

Materials and Reagents

| Reagent | Specification | Purpose |

| Ricinoleic Acid | Technical Grade (approx. 90%) | Fatty acid source |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | High Purity | Saponifying alkali |

| Base Oil | Paraffinic or Naphthenic Mineral Oil | Reaction & dispersion medium |

Protocol 1: Saponification and Dehydration

This initial phase involves the chemical reaction to form the lithium soap directly within a portion of the base oil.

-

Reactor Charging : In a jacketed reaction kettle equipped with a variable-speed mixer, charge approximately 40-60% of the total base oil volume and the full quantity of ricinoleic acid.[2]

-

Initial Heating : Begin agitation and heat the mixture to a temperature of 80-90°C.[1][2]

-

Addition of Alkali : Prepare an aqueous slurry of lithium hydroxide monohydrate. Slowly add this slurry to the heated oil-acid mixture over a period of 20-30 minutes.[2]

-

Saponification Reaction : Maintain the temperature at 88-90°C and continue mixing for approximately 15-30 minutes to allow the saponification reaction to complete.[2]

-

Dehydration and Dissolution : After the reaction hold, apply full heating to ramp the temperature of the batch up to 200-210°C.[1][2][3] This high-temperature phase serves two critical purposes:

-

It drives off the water introduced with the lithium hydroxide monohydrate and the water formed during the neutralization reaction.

-

It ensures the complete dissolution of the newly formed this compound into the base oil, creating a true solution state, which is essential for controlled crystallization upon cooling.[3]

-

-

High-Temperature Hold : Hold the batch at this peak temperature for approximately 15 minutes with continued agitation to ensure all soap is fully dissolved.[2]

Controlled Crystallization

The cooling phase is the most critical step for controlling the crystalline structure of the this compound. The rate of cooling directly influences the size, shape, and entanglement of the soap fibers, which defines the purity and stability of the resulting network.[4][5]

Protocol 2: Cooling and Crystallization

-

Initiate Cooling : Shut off the heat source. The remaining 40-60% of the base oil, at ambient temperature, can be added at this stage. This "snap-chilling" serves to rapidly lower the temperature of the batch.[3]

-

Phase Transition : The mixture is cooled through a critical phase transition temperature range. One established process involves cooling from the peak temperature down to 150-160°C, followed by rapid cooling to a range of 38-65°C.[3] This rapid cooling promotes the formation of a fine, well-entangled fibrous network, which is characteristic of a stable grease structure.

-

Homogenization : Once cooled, the semi-solid mixture is passed through a homogenizer or milling equipment. This mechanical shearing step breaks down any large crystal agglomerates and ensures a uniform, stable dispersion of the purified crystalline soap fibers throughout the oil.[6][7]

Quantitative Data and Process Parameters

The following table summarizes the key quantitative parameters for the successful crystallization of this compound.

| Parameter | Value | Stage | Purpose | Reference |

| Saponification Temp. | 80 - 90 °C | Saponification | Facilitate reaction of LiOH·H₂O | [1][2] |

| Peak Refining Temp. | 200 - 210 °C | Dehydration & Dissolution | Remove water, fully dissolve soap | [2][3] |

| High-Temp. Hold Time | ~15 minutes | Dehydration & Dissolution | Ensure complete dissolution | [2] |

| Final Cooling Temp. | 38 - 65 °C | Crystallization | Solidify crystalline network | [3] |

Logical Relationships in Process Control

The interplay between temperature, cooling rate, and final product properties is crucial. The following diagram illustrates these logical dependencies.

Caption: Key Parameter Interdependencies.

By carefully controlling these synthesis and crystallization parameters, a highly purified and structurally optimized this compound network can be achieved, suitable for demanding applications in research and development.

References

- 1. youtube.com [youtube.com]

- 2. Lithium Grease: Composition, Formulations, and Applications - ÖleZol [olezol.com]

- 3. CN104560287A - Formula and production process of lithium-based lubricating grease - Google Patents [patents.google.com]

- 4. ifs.tohoku.ac.jp [ifs.tohoku.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. danalubes.com [danalubes.com]

- 7. ewprocess.com [ewprocess.com]

In-depth Technical Guide: Thermal Stability and Degradation Profile of Lithium Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium ricinoleate, the lithium salt of ricinoleic acid, is a compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its thermal stability and degradation profile is crucial for its safe handling, formulation, and application. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition pathway and the experimental methodologies used for its characterization. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the general thermal behavior of similar lithium soaps and outlines the established protocols for their analysis.

Introduction

Lithium soaps, including this compound, are metal salts of fatty acids. Their thermal behavior is a critical parameter influencing their application. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal stability, phase transitions, and decomposition kinetics of these materials. While specific data for this compound is scarce, studies on other lithium soaps, such as lithium stearate and palmitate, provide a foundational understanding of their thermal degradation. Generally, anhydrous lithium salts of fatty acids exhibit thermal stability up to approximately 300°C, with variations depending on the chain length of the fatty acid[1].

Thermal Stability and Degradation Profile

The thermal degradation of lithium soaps typically occurs in well-defined steps. For many lithium soaps, the final decomposition product is lithium oxide[2]. The organic component of the molecule limits its use to environments below 400°C[3].

General Thermal Behavior of Lithium Soaps

Thermogravimetric analysis of lithium soaps generally reveals a multi-step decomposition process. The initial weight loss, if any, is often attributed to the loss of absorbed water or residual solvent. The primary decomposition of the organic moiety occurs at higher temperatures, leading to the formation of intermediates and eventually a stable inorganic residue. For instance, under an inert atmosphere, lithium stearate has been observed to decompose into lithium oxalate before forming lithium carbonate[4].

Experimental Methodologies

To determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and to determine the enthalpy changes associated with these transitions and any decomposition reactions.

Instrumentation: A differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions and chemical reactions. The area under the peaks is integrated to determine the enthalpy of these events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Experimental Protocol:

-

Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Separation: The evolved gases are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compounds by comparison with spectral libraries.

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, the following tables are presented as templates. Researchers who generate data on the thermal analysis of this compound can use these formats for clear and concise presentation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) | Residual Mass (%) |

| 1 | |||||

| 2 | |||||

| ... |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | Endothermic | |||

| Decomposition 1 | Exothermic/Endothermic | |||

| Decomposition 2 | Exothermic/Endothermic | |||

| ... |

Visualizations

The following diagrams illustrate the general workflow for the thermal analysis of this compound and a conceptual degradation pathway.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Conceptual thermal degradation pathway of this compound.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its application. While specific experimental data for this compound is not widely available, this guide provides a framework for its analysis based on the established methodologies for similar lithium soaps. The use of TGA, DSC, and Py-GC-MS allows for a comprehensive characterization of its thermal properties. Further research is needed to generate specific quantitative data for this compound to populate the provided data tables and to fully elucidate its degradation mechanism. This will enable a more precise understanding of its behavior under thermal stress and facilitate its safe and effective use in various applications.

References

The Linchpin of Performance: An In-depth Technical Guide to the Role of Hydrogen Bonding in Lithium Ricinoleate Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of hydrogen bonding in defining the physicochemical properties of lithium ricinoleate. A comprehensive understanding of these non-covalent interactions is paramount for the targeted design and application of this compound-based materials, from high-performance lubricants to novel drug delivery systems. This document provides a summary of key quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying molecular interactions and experimental workflows.

The Central Role of the Hydroxyl Group in Hydrogen Bonding

This compound, the lithium salt of ricinoleic acid, possesses a unique molecular architecture characterized by a C18 fatty acid chain with a hydroxyl (-OH) group at the 12th carbon. This hydroxyl group is the cornerstone of this compound's distinct properties, serving as a primary site for potent intermolecular hydrogen bonding. These interactions, where a hydrogen atom is shared between the electronegative oxygen atoms of the hydroxyl and carboxylate groups of adjacent molecules, lead to the formation of extensive and stable three-dimensional networks.[1]

These hydrogen-bonded networks are significantly stronger than van der Waals forces and are responsible for the enhanced viscosity and thermal stability of materials containing this compound, such as lubricating greases.[1] The ordered, self-assembled fibrillar structures resulting from these interactions impart solid-like properties to these materials at rest.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of this compound and similar materials, where hydrogen bonding plays a significant role. It is important to note that specific data for pure this compound is often embedded within the context of formulated products like greases.

Table 1: Vibrational Frequencies of Functional Groups Involved in Hydrogen Bonding

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | State | Significance |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3530 | Dilute solution | Indicates non-hydrogen-bonded hydroxyl groups. |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3100 - 3650 (broad) | Solid / Concentrated solution | The broadness of this band is a hallmark of extensive hydrogen bonding. A shift to lower wavenumbers (red shift) compared to the free -OH indicates stronger hydrogen bonds.[2][3] |

| Carbonyl (C=O) of Carboxylate | Asymmetric Stretch | ~1561 | Solid | The position of this band can be influenced by the coordination with the lithium ion and indirect effects of the hydrogen-bonding network.[2] |

Table 2: Representative Rheological Properties of Lithium Soap Greases

| Property | Value | Conditions | Significance |

| Off-state Viscosity | 16.5 - 68.7 Pa·s | Low shear rate | High off-state viscosity, crucial for maintaining grease structure at rest, is a direct consequence of the hydrogen-bonded network.[1] |

| Yield Stress | Increased by up to 166.7% (in composite greases) | Off-state | The yield stress, or the minimum stress required to initiate flow, is significantly enhanced by the strength of the intermolecular hydrogen bonds.[1] |

| Storage Modulus (G') | > Loss Modulus (G'') | At rest | In the solid-like state, the high storage modulus reflects the elastic energy stored within the hydrogen-bonded fibrillar network. |

Experimental Protocols

The characterization of hydrogen bonding and its impact on the properties of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bond Analysis

Objective: To identify and characterize the hydrogen bonds in this compound by analyzing the vibrational frequencies of the hydroxyl and carboxylate groups.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation requirements. A small amount of the this compound sample is placed directly on the ATR crystal.

-

For solution studies, prepare a dilute solution of this compound in a non-polar solvent (e.g., carbon tetrachloride) to observe the free hydroxyl stretch.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS or MCT detector.

-

For ATR measurements, an ATR accessory with a diamond or germanium crystal is required.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the pure solvent.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the broad absorption band in the 3100-3650 cm⁻¹ region, which corresponds to the hydrogen-bonded O-H stretching vibration.[2]

-

Observe the position and shape of the carboxylate (COO⁻) stretching bands around 1560-1650 cm⁻¹.

-

In dilute solutions, a sharper peak around 3530 cm⁻¹ may appear, corresponding to the free (non-hydrogen-bonded) O-H stretch. The difference in frequency between the free and hydrogen-bonded O-H stretch (Δν) can be correlated with the strength of the hydrogen bond.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing the Hydroxyl Environment

Objective: To investigate the local chemical environment of the hydroxyl proton, which is highly sensitive to hydrogen bonding.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6). The choice of solvent is critical as it can participate in hydrogen bonding.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[4]

-

-

Data Analysis:

-

The hydroxyl proton signal is often broad due to chemical exchange and hydrogen bonding.[4]

-

Changes in the chemical shift of the hydroxyl proton upon dilution or with increasing temperature can provide qualitative information about the strength and extent of hydrogen bonding. A downfield shift is generally associated with stronger hydrogen bonding.

-

Rheological Measurements to Quantify Viscoelastic Properties

Objective: To measure the viscoelastic properties of this compound-based materials (e.g., greases) and correlate them with the underlying hydrogen-bonded network.

Methodology:

-

Sample Preparation:

-

Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Allow the sample to rest for a defined period to reach thermal and structural equilibrium.

-

-

Instrumentation:

-

A rotational rheometer with a cone-and-plate or parallel-plate geometry.

-

Temperature control is essential.

-

-

Data Acquisition:

-

Oscillatory Measurements: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER). Within the LVER, conduct a frequency sweep to measure the storage modulus (G') and loss modulus (G'').

-

Flow Measurements: Perform a steady-state flow test by shearing the sample at a range of shear rates to determine the viscosity profile and yield stress.

-

-

Data Analysis:

-

A high G' value that is greater than G'' at low frequencies is indicative of a well-structured, solid-like material, which is a consequence of the extensive hydrogen-bonding network.

-

The yield stress is a measure of the strength of this network.

-

Visualizing Molecular Interactions and Workflows

Molecular Interaction Diagram

Caption: Intermolecular hydrogen bonding in this compound.

Experimental Workflow for Characterization

Caption: Workflow for investigating hydrogen bonding.

Conclusion

The presence and nature of hydrogen bonding are fundamental to the material properties of this compound. The hydroxyl group on the ricinoleate backbone acts as a powerful hydrogen bond donor and acceptor, driving the formation of robust intermolecular networks. These networks are directly responsible for the characteristic high viscosity and thermal stability of this compound-based formulations. A multi-faceted analytical approach, combining FTIR and NMR spectroscopy with rheological measurements, is essential for a comprehensive understanding of these structure-property relationships. For researchers and professionals in drug development, manipulating and controlling these hydrogen-bonding interactions through formulation strategies could unlock novel applications for this compound in areas such as controlled-release systems and bio-lubricants. Further computational studies are warranted to provide a more quantitative and predictive understanding of hydrogen bond energies and their direct correlation with macroscopic properties.

References

Solubility Characteristics of Lithium Ricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ricinoleate, the lithium salt of ricinoleic acid, is a specialty oleochemical derived from castor oil. Its unique molecular structure, featuring a long hydrophobic carbon chain and a hydrophilic carboxylate group with a hydroxyl moiety, imparts surface-active properties and facilitates its use in a variety of applications, including as a catalyst and, most notably, as a thickener in the production of high-performance lithium greases. Understanding the solubility of this compound in organic solvents is critical for optimizing its synthesis, formulation, and application in diverse fields, including lubrication technology and potentially in novel drug delivery systems. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility of this compound.

Core Concepts: Factors Influencing Solubility

The dissolution of this compound, a lithium soap, in an organic solvent is a complex process governed by the interplay of several factors. The principle of "like dissolves like" is a fundamental starting point.

-

Polarity: The polarity of the solvent plays a crucial role. The ricinoleate moiety contains a long, nonpolar hydrocarbon tail and a polar head (carboxylate group and a hydroxyl group). Therefore, its solubility is expected to be favored in solvents with intermediate polarity or in nonpolar solvents, where the long alkyl chain can be effectively solvated.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Structure: The size and shape of the solvent molecules can influence their ability to solvate the this compound molecule effectively.

-

Presence of a Hydroxyl Group: The hydroxyl group on the 12th carbon of the ricinoleate chain introduces a degree of polarity that can influence its interaction with polar solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 3.46[1][2] |

It is important to note that lithium soaps, in general, are considered sparingly soluble in water and more soluble in organic solvents. For instance, related lithium soaps like lithium stearate exhibit maximum swelling in solvents with a solubility parameter of around 9.3.

Experimental Protocol for Solubility Determination

A robust and accurate determination of this compound solubility in organic solvents is essential for research and development. The following experimental protocol is adapted from methodologies used for determining the solubility of other lithium salts and is suitable for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

-

Argon (for ICP-OES)

-

Lithium standard solutions for calibration

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials containing a known volume of the organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time for reaching equilibrium should be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution using a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Digestion and Dilution:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Digest the remaining solid residue with a known volume of a suitable acid (e.g., nitric acid) to dissolve the this compound and convert the lithium to a soluble salt form.

-

Quantitatively transfer the digested sample to a volumetric flask and dilute with deionized water to a known volume. The final concentration should be within the linear range of the analytical instrument.

-

-

Analysis of Lithium Concentration:

-

Prepare a series of lithium standard solutions of known concentrations.

-

Calibrate the ICP-OES or AAS instrument using the standard solutions.

-

Analyze the lithium concentration in the prepared sample solutions.

-

-

Calculation of Solubility:

-

Calculate the concentration of lithium in the original filtered organic solvent sample based on the dilution factors.

-

Convert the lithium concentration to the solubility of this compound using their respective molar masses. The solubility can be expressed in various units, such as g/L, mol/L, or g/100g of solvent.

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound in organic solvents. While specific quantitative data remains sparse in the public domain, the general principles governing the solubility of lithium soaps, coupled with the detailed experimental protocol provided, offer a robust framework for researchers and professionals to conduct their own systematic studies. Further research to generate a comprehensive database of this compound solubility in a wide array of industrially relevant solvents would be of significant value to the scientific and industrial communities.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Lithium Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical and chemical properties of pure lithium ricinoleate. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visualizations of the underlying chemical processes. While extensive data has been compiled from various sources, it is important to note that specific experimental spectra for pure this compound are not widely available in published literature. Therefore, some spectral characterizations are based on the analysis of its constituent functional groups and comparison with similar metallic soaps.

Introduction

This compound, the lithium salt of ricinoleic acid, is a specialty oleochemical derived from castor oil. Its unique molecular structure, featuring a long hydrocarbon chain, a hydroxyl group, and a carboxylate group complexed with a lithium ion, imparts a range of functional properties. These characteristics make it a valuable compound in various industrial applications, most notably as a thickener in high-performance lubricating greases. This guide aims to consolidate the available scientific information on the physical and chemical properties of pure this compound to support further research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier specifications.

Physical Properties

| Property | Value | Reference |

| Appearance | White to yellowish solid | General Knowledge |

| Molecular Formula | C₁₈H₃₃LiO₃ | [1][2] |

| Molecular Weight | 304.4 g/mol | [2] |

| Melting Point | Not precisely defined; decomposes. Dropping point of greases containing it is high. | [3] |

| Boiling Point | Decomposes before boiling. | General Knowledge |

| Density | Data not available for pure solid. | |

| Solubility | Sparingly soluble in water. Soluble in hot organic solvents like ethanol. | General Knowledge |

Chemical Properties

| Property | Description | Reference |

| CAS Number | 15467-06-8 | [2] |

| IUPAC Name | lithium (R,Z)-12-hydroxyoctadec-9-enoate | [2] |

| InChI Key | UWZUWNMEIDBHOF-DPMBMXLASA-M | [1] |

| Thermal Stability | Decomposes upon heating. The decomposition temperature is influenced by the presence of other substances. | [4][5][6] |

| Reactivity | Reacts with strong acids to liberate ricinoleic acid. The carboxylate group can participate in further chemical modifications. | General Knowledge |

Experimental Protocols

Synthesis of this compound

This protocol is based on the direct saponification of ricinoleic acid with lithium hydroxide, a common method for producing metallic soaps.[3][7][8]

Materials:

-

Ricinoleic acid (technical grade, >85%)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Distilled water

-

Ethanol (optional, as a solvent)

-

Beaker or reaction flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Drying oven

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalents of ricinoleic acid and lithium hydroxide monohydrate required for the reaction. A slight excess of the fatty acid can be used to ensure complete reaction of the alkali.

-

Dissolution of Reactants:

-

In a reaction flask, melt the ricinoleic acid by heating it to approximately 80-90°C with continuous stirring.

-

In a separate beaker, dissolve the lithium hydroxide monohydrate in a minimal amount of hot distilled water to create a concentrated solution.

-

-

Saponification Reaction:

-

Slowly add the hot lithium hydroxide solution to the molten ricinoleic acid while maintaining the temperature and vigorous stirring.

-

The reaction mixture will thicken as the lithium soap is formed. Continue heating and stirring for 1-2 hours to ensure the reaction goes to completion. Foaming may occur as water evaporates.

-

-

Dehydration:

-

Increase the temperature to 150-170°C to drive off the water of reaction and any excess water. The mixture will become more transparent as water is removed.

-

-

Isolation and Drying:

-

Pour the molten this compound into a suitable container and allow it to cool and solidify.

-

The solid product can be further purified by washing with a non-polar solvent to remove any unreacted fatty acid.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual moisture.

-

Characterization Methods

3.2.1. Melting Point Determination (Dropping Point for Greases): The dropping point, a common test for greases, can be used to characterize the thermal behavior of this compound. This is determined using a standard dropping point apparatus where a sample is heated in a cup with an orifice at the bottom. The temperature at which the first drop of molten material falls from the orifice is recorded as the dropping point.[3]

3.2.2. Solubility Assessment: Qualitative solubility can be determined by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, hexane) at room temperature and with gentle heating. Observe the extent to which the solid dissolves.

3.2.3. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A sample of the dried this compound can be analyzed as a KBr pellet or using an ATR accessory. The spectrum should be recorded over the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: A sample of the solid can be analyzed using a Raman spectrometer with an appropriate laser excitation wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, a suitable deuterated solvent in which this compound has sufficient solubility would be required. ¹H and ¹³C NMR spectra can be acquired.

Spectral and Thermal Analysis (Expected Characteristics)

As specific, published spectra for pure this compound are scarce, this section outlines the expected characteristics based on its molecular structure and data from similar compounds.

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Sharp peaks in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the methylene and methyl groups in the fatty acid chain.

-

C=O Stretch (Carboxylate): A strong absorption band in the range of 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate anion. This is shifted to a lower wavenumber compared to the carboxylic acid (~1710 cm⁻¹) due to the ionic nature of the salt.

-

C=C Stretch: A weak band around 1650 cm⁻¹ for the carbon-carbon double bond in the ricinoleate backbone.

-

C-O Stretch: Bands in the 1050-1150 cm⁻¹ region corresponding to the C-O stretching of the hydroxyl group.

Raman Spectroscopy

Raman spectroscopy is expected to provide complementary information:

-

C-H Stretches: Strong signals in the 2800-3000 cm⁻¹ region.

-

C=C Stretch: A more prominent peak around 1650 cm⁻¹ compared to FT-IR.

-

C-C Stretches: A series of bands in the 800-1200 cm⁻¹ region, characteristic of the hydrocarbon chain.

-

Li-O Vibration: A low-frequency mode, typically below 500 cm⁻¹, corresponding to the vibration of the lithium-oxygen bond.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of protons in the ricinoleate chain. Key signals would include those for the vinyl protons of the double bond (around 5.3-5.6 ppm), the proton on the carbon bearing the hydroxyl group (around 3.6 ppm), and the aliphatic protons of the long hydrocarbon chain (typically in the 0.8-2.3 ppm range).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylate carbon (around 180 ppm), the carbons of the double bond (around 125-135 ppm), the carbon attached to the hydroxyl group (around 70 ppm), and the various aliphatic carbons.

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA would show the decomposition profile of this compound. A weight loss step would be expected at elevated temperatures, corresponding to the thermal degradation of the organic chain. The final residue would likely be lithium carbonate or lithium oxide, depending on the atmosphere.[4][5][6]

-

Differential Scanning Calorimetry (DSC): DSC analysis would reveal phase transitions such as melting or decomposition. For a metallic soap like this compound, a sharp melting point is not expected; instead, a broader endothermic transition leading to decomposition is more likely.[4][10][11]

Mechanism of Action: Role in Grease Thickening

While this compound does not participate in biological signaling pathways in the traditional sense, its "mechanism of action" as a grease thickener is a critical functional aspect. This process involves the formation of a fibrous network that immobilizes the base oil.

The process begins with the saponification reaction, where ricinoleic acid reacts with lithium hydroxide to form this compound soap. This soap is then dispersed in a base oil at an elevated temperature. Upon controlled cooling, the this compound molecules self-assemble into a network of crystalline fibers or micelles. The long hydrocarbon tails of the ricinoleate molecules are solvated by the base oil, while the polar lithium carboxylate heads form the core of the fibrous structure. This three-dimensional network entraps the base oil, leading to the semi-solid consistency of the grease.[3][8][12][13]

Caption: Grease Thickening Mechanism

Conclusion

This technical guide has provided a consolidated overview of the physical and chemical properties of pure this compound. While quantitative data for some properties and specific spectral analyses are not extensively documented in publicly available literature, the information presented here, based on established chemical principles and data from related compounds, offers a robust foundation for researchers and professionals. The detailed synthesis protocol and the elucidation of its role as a grease thickener provide practical insights into its preparation and application. Further experimental work is encouraged to populate the existing data gaps, particularly in the area of spectroscopic characterization, to enhance the fundamental understanding of this versatile oleochemical.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C18H33LiO3 | CID 23665644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stle.org [stle.org]

- 4. blog.kohan.com.tw [blog.kohan.com.tw]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. arcjournals.org [arcjournals.org]

- 8. dongsenlube.com [dongsenlube.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. danalubes.com [danalubes.com]

- 13. youtube.com [youtube.com]

The Birth of the Modern Lubricant: An In-depth Technical Guide to the Discovery and History of Lithium Soap Greases

For decades, the world of lubrication was dominated by greases with significant performance trade-offs. Sodium-based greases offered good high-temperature performance but poor water resistance, while calcium-based greases provided excellent water resistance but were limited to low-temperature applications. This paradigm shifted dramatically in the early 1940s with the pioneering work of American chemical engineer Clarence E. Earle and the subsequent development of lithium soap greases, lubricants that offered a revolutionary combination of desirable properties and laid the foundation for the multipurpose greases that dominate the market today.

This technical guide delves into the discovery and history of lithium soap greases, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their development, from the initial groundbreaking patents to the evolution of more complex and robust formulations.

From Niche Soaps to a Lubrication Revolution

Prior to the 1940s, the notion of a single grease that could perform well across a wide range of temperatures and in the presence of water was largely aspirational. The available options forced compromises: sodium soaps for heat and calcium soaps for moisture. This all changed with the issuance of a series of patents to Clarence E. Earle in 1942, which for the first time described lubricating greases thickened with lithium soaps, specifically lithium stearate.[1] These initial formulations demonstrated a remarkable combination of properties, including good water resistance, high-temperature stability, and excellent mechanical stability.

The key to this innovation lay in the unique properties of lithium soaps. Unlike sodium soaps, which are highly soluble in water, and calcium soaps, which require water to maintain their structure, lithium soaps are not only water-resistant but also maintain their consistency over a broad temperature range. This breakthrough was a direct result of Earle's systematic investigation into the use of various metallic soaps as grease thickeners.

The Foundational Chemistry: Simple Lithium Soaps

The fundamental chemistry behind the first lithium greases is a saponification reaction. In this process, a fatty acid, typically stearic acid in Earle's early work, is reacted with a lithium base, such as lithium hydroxide, in the presence of a lubricating oil. The resulting lithium salt of the fatty acid, lithium stearate, forms a fibrous matrix that entraps the oil, creating the semi-solid structure of the grease.

The general reaction can be represented as:

RCOOH (Fatty Acid) + LiOH (Lithium Hydroxide) → RCOOLi (Lithium Soap) + H₂O (Water)

Figure 1: Saponification reaction for simple lithium soap grease.

Early Manufacturing Processes and Experimental Protocols

The initial manufacturing of lithium soap greases, as detailed in Earle's patents and subsequent literature, involved a relatively straightforward, albeit carefully controlled, batch process. The following outlines a typical experimental protocol from that era:

Experimental Protocol: Preparation of Simple Lithium Stearate Grease

-

Charging the Reactor: A portion of the mineral base oil and the fatty acid (e.g., stearic acid) are charged into an open, heated kettle equipped with a stirrer.

-

Initial Heating and Dissolution: The mixture is heated to approximately 80-90°C with continuous agitation until the fatty acid is completely melted and dispersed in the oil.

-

Saponification: A slurry of lithium hydroxide monohydrate in water is slowly added to the heated oil-fatty acid mixture over a period of 20-30 minutes. The reaction is allowed to proceed for about 15 minutes.

-

Dehydration and Soap Dispersion: The temperature is then increased to 195-210°C to drive off the water from the saponification reaction and to ensure the complete dissolution of the lithium soap in the oil.[2] This stage is critical for the formation of the desired fibrous soap structure. The mixture is held at this temperature for approximately 15 minutes with continuous mixing.

-

Cooling and Grease Formation: The heat is removed, and the remaining base oil is slowly added to the hot soap dispersion. The rate of cooling is a crucial parameter, as it influences the final fiber structure and, consequently, the grease's properties. More rapid cooling generally results in shorter thickener fibers.

-

Homogenization and Finishing: Once cooled, the grease is typically milled or homogenized to ensure a smooth, uniform consistency.

Figure 2: Early manufacturing workflow for simple lithium soap grease.

Comparative Performance of Early Greases

The superiority of the new lithium soap greases over their sodium and calcium counterparts was immediately evident. The following table summarizes the typical properties of these early greases, highlighting the balanced performance profile of the lithium-based lubricants.

| Property | Sodium Soap Grease | Calcium Soap Grease (Hydrated) | Simple Lithium Soap Grease |

| Thickener | Sodium Stearate | Calcium Stearate | Lithium Stearate |

| Typical Dropping Point (°C) | ~175 | ~90-100 | ~190-200[2] |

| Max. Continuous Use Temp. (°C) | ~120 | ~65 | ~130[2] |

| Water Resistance | Poor | Excellent | Good |

| Shear Stability | Good | Fair | Excellent |

| Appearance | Fibrous | Buttery, smooth | Buttery, smooth |

The Next Leap Forward: Lithium 12-Hydroxystearate and Complex Greases

While Earle's initial lithium stearate greases were a significant advancement, research continued to refine and improve upon the technology. A major step forward came with the work of Harold M. Fraser, who, in a patent filed shortly after Earle's, introduced the use of lithium 12-hydroxystearate as a thickener.[1] This particular lithium soap, derived from hydrogenated castor oil, offered several advantages over lithium stearate, including improved batch-to-batch consistency, better initial structure, and enhanced shear stability.[1]

The 1950s saw the emergence of "complex" greases, which further extended the performance capabilities of lithium-based lubricants. Lithium complex greases are formed by co-crystallizing the normal lithium soap with a complexing agent, which is typically the lithium salt of a shorter-chain dicarboxylic acid (e.g., azelaic acid or sebacic acid). This modification results in a grease with a significantly higher dropping point, allowing for reliable performance at even more extreme temperatures.

The reaction for a lithium complex grease involves a dual saponification process:

-

RCOOH (Long-chain Fatty Acid) + LiOH → RCOOLi (Simple Lithium Soap) + H₂O

-

HOOC-R'-COOH (Dicarboxylic Acid) + 2LiOH → LiOOC-R'-COOLi (Lithium Salt of Dicarboxylic Acid) + 2H₂O

Figure 3: Formation of a lithium complex thickener.

The development of lithium complex greases marked a significant evolution, pushing the upper operating temperature limits and further solidifying the position of lithium-based lubricants as the go-to choice for a vast array of demanding applications.

Conclusion: A Lasting Legacy

The discovery and development of lithium soap greases represent a pivotal moment in the history of lubrication technology. Clarence E. Earle's innovative work in the early 1940s effectively created the category of multipurpose grease, freeing engineers and maintenance professionals from the limitations of earlier single-purpose lubricants. The subsequent advancements, including the introduction of lithium 12-hydroxystearate and the development of lithium complex greases, have continued to build upon this foundation, leading to the highly versatile and high-performance lubricants that are indispensable in modern industry. The principles established by these early pioneers continue to inform the development of new and improved grease formulations, ensuring a lasting legacy for the humble yet revolutionary lithium soap.

References

An In-depth Technical Guide to CAS number 15467-06-8 (Lithium Ricinoleate): From Industrial Applications to Potential Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ricinoleate (CAS Number: 15467-06-8) is the lithium salt of ricinoleic acid.[1] Historically, its applications have been predominantly in the industrial sector, leveraging its properties as a specialty chemical.[2] It serves as a catalyst in polymerization and transesterification reactions and is a key component in the manufacturing of lubricants and greases due to the synergistic effects of its ricinoleic acid backbone and the lithium cation.[2][3] The long, unsaturated fatty acid chain imparts lubricity and flexibility, while the hydroxyl group enhances polarity. The lithium ion contributes to its electrochemical properties and thermal stability.[2][3]

While direct pharmacological research on this compound is limited, a comprehensive understanding of its constituent components—the lithium ion and ricinoleic acid—opens a gateway to exploring its potential in biomedical and therapeutic research. This technical guide provides an in-depth overview of the known properties of this compound and delves into the well-documented biological activities of lithium and ricinoleic acid, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15467-06-8 | [4] |

| Molecular Formula | C18H33LiO3 | [2][4] |

| Molecular Weight | 304.4 g/mol | [2][4] |

| IUPAC Name | lithium;(Z,12R)-12-hydroxyoctadec-9-enoate | [4] |

| Synonyms | This compound, RICINOLEIC ACID, LITHIUM SALT, 9-Octadecenoic acid, 12-hydroxy-, monolithium salt, (9Z,12R)- | [4] |

| Appearance | Not explicitly stated, inferred to be a solid | |

| Purity | Typically 95% for research applications | [2] |

Synthesis Overview

The primary method for synthesizing this compound is through a direct chemical reaction of its precursors: ricinoleic acid and a lithium source.[2][3]

Experimental Protocol: Neutralization Reaction

-

Reactants : Ricinoleic acid and an aqueous solution of lithium hydroxide.[3]

-

Procedure :

-

Ricinoleic acid is treated with the aqueous solution of lithium hydroxide.

-

The reaction is conducted in an aqueous medium.

-

Precise control of temperature, pH, and molar ratios of the reactants is critical for high yield and purity.[3]

-

-

Key Parameters to Control :

Precursor Production

Ricinoleic acid is primarily derived from castor oil, extracted from the seeds of the Ricinus communis plant, where it constitutes about 80-90% of the fatty acids.[2][3] While chemical hydrolysis of castor oil is a common method, biotransformation processes using microorganisms are being explored as a more sustainable alternative.[2][3]

Synthesis workflow for this compound.

Potential Therapeutic Applications: An Analysis of Constituent Moieties

While direct evidence for the therapeutic use of this compound is not available, the well-established pharmacological profiles of lithium and ricinoleic acid suggest potential areas of investigation.

The Lithium Moiety: A Potent Neuromodulator

Lithium salts are a cornerstone in the treatment of bipolar disorder and have been explored for other psychiatric conditions.[3][5] Its mechanism of action is multifaceted, primarily targeting intracellular signaling pathways.[5][6]

Lithium's therapeutic effects are attributed to its ability to modulate several key enzymes and signaling cascades in the central nervous system.[5][6]

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : Lithium directly inhibits GSK-3β, a key enzyme in various cellular processes.[3][5] This inhibition leads to the activation of downstream targets like mTOR and β-catenin, promoting neuroprotective mechanisms and synaptic plasticity.[3][7]

-

Inhibition of Inositol Monophosphatase (IMPase) : Lithium inhibits IMPase, leading to the depletion of inositol.[8][9] This disrupts the phosphatidylinositol signaling pathway, which is believed to be hyperactive in mania.[8] This action reduces the formation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), thereby decreasing protein kinase C (PKC) activity and intracellular calcium release.[8]

Signaling pathways modulated by the lithium ion.

| Parameter | Description | Value/Range | Reference |

| Therapeutic Use | Mood stabilizer for bipolar disorder | Approved | [3][10] |

| Mechanism | Inhibition of GSK-3β and IMPase | Confirmed | [5][8] |

| Elimination Half-life | 24 hours (adults), 36 hours (elderly) | [3] | |

| Excretion | >95% via kidneys | [3] | |

| Therapeutic Window | Narrow, requires blood level monitoring | [5] |

The Ricinoleic Acid Moiety: Anti-inflammatory and Analgesic Properties

Ricinoleic acid, an unsaturated omega-9 fatty acid, is the primary component of castor oil and possesses notable biological activities.[11][12]

-

Anti-inflammatory Effects : Topical application of ricinoleic acid has demonstrated significant anti-inflammatory and analgesic effects.[13][14] Its mechanism is thought to be similar to capsaicin, potentially involving interaction with sensory neuropeptide-mediated neurogenic inflammation.[13][15] It is believed to interact with the body's prostaglandin system, which is involved in inflammation and pain.[11]

-

Laxative Effect : As the active metabolite of castor oil, ricinoleic acid induces laxation by activating EP3 prostanoid receptors on intestinal and uterine smooth muscle cells, which promotes gut motility.[16][17]

References

- 1. Palmer Holland - this compound - Lithium Salts - Intermediate [products.palmerholland.com]

- 2. This compound | 15467-06-8 | Benchchem [benchchem.com]

- 3. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H33LiO3 | CID 23665644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lithium salts -- simple but magic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. drugs.com [drugs.com]

- 11. Can Ricinoleic Acid in Castor Oil Help Reduce Arthritis Pain and Inflammation? | Health and Me [healthandme.com]

- 12. Ricinoleic Acid – eDrug [edrug.mvm.ed.ac.uk]

- 13. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Ricinoleic acid: Significance and symbolism [wisdomlib.org]

Methodological & Application